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Compound of Interest

Compound Name: AZ14133346

Cat. No.: B15612050 Get Quote

For Researchers, Scientists, and Drug Development Professionals

AZ14133346 is a promising therapeutic agent identified as a potent and selective inhibitor of

Epidermal Growth Factor Receptor (EGFR) with exon 20 insertion mutations. This technical

guide provides a comprehensive overview of its chemical structure, mechanism of action, and

available preclinical data, designed to inform researchers and drug development professionals

in the field of oncology.

Chemical Structure and Properties
AZ14133346 is a complex heterocyclic molecule with the systematic IUPAC name (S,E)-1-(3-

(3-(3-(2-(5-cyclopropyloxazol-2-yl)vinyl)phenyl)-4-(pyridin-4-yl)-1H-pyrazol-1-yl)pyrrolidin-1-

yl)prop-2-en-1-one. Its chemical formula is C29H27N5O2, and it has a molecular weight of

477.57 g/mol .

Mechanism of Action and Biological Activity
AZ14133346 is specifically designed to target EGFR proteins harboring exon 20 insertion

mutations, a class of mutations notoriously resistant to standard EGFR tyrosine kinase

inhibitors (TKIs). These mutations lead to constitutive activation of the EGFR signaling

pathway, promoting uncontrolled cell proliferation and survival in cancer cells.

The primary downstream signaling cascades activated by EGFR are the phosphatidylinositol 3-

kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) and the RAS/RAF/MEK/ERK
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pathways. By selectively inhibiting the mutated EGFR, AZ14133346 effectively blocks these

downstream pathways, thereby impeding tumor growth.

Preclinical Data
To date, the publicly available quantitative data for AZ14133346 is limited. The compound has

demonstrated potent and selective inhibition of EGFR Exon20 insertions with a reported half-

maximal inhibitory concentration (IC50) of 85 nM. Further studies are required to establish a

comprehensive kinase selectivity profile and to evaluate its efficacy across a broader range of

cancer cell lines.

Parameter Value Assay Type

IC50 (EGFR Exon 20

Insertions)
85 nM Biochemical Assay

Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of AZ14133346 are

not yet publicly available. However, standard methodologies for characterizing kinase inhibitors

of this nature would typically include the following:

Kinase Inhibition Assays
Biochemical assays are crucial for determining the potency and selectivity of a kinase inhibitor.

A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay. In this

assay, the recombinant EGFR kinase domain (both wild-type and various exon 20 insertion

mutants) is incubated with the inhibitor at varying concentrations, a substrate peptide, and ATP.

The extent of substrate phosphorylation is then measured using fluorescence, allowing for the

calculation of IC50 values.

Cell-Based Proliferation Assays
To assess the cellular activity of the inhibitor, cell proliferation assays are performed using

cancer cell lines engineered to express specific EGFR exon 20 insertion mutations. The MTT

(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used

colorimetric assay. Cells are seeded in multi-well plates and treated with a range of inhibitor
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concentrations. After a defined incubation period, MTT is added, which is converted to

formazan by metabolically active cells. The amount of formazan produced, which is

proportional to the number of viable cells, is quantified by measuring the absorbance at a

specific wavelength. This data is then used to determine the IC50 of the compound in a cellular

context.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway targeted by AZ14133346 and a

general workflow for its preclinical evaluation.
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Figure 1: Simplified EGFR signaling pathway and the inhibitory action of AZ14133346.
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Figure 2: General workflow for the preclinical evaluation of a kinase inhibitor like AZ14133346.
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To cite this document: BenchChem. [AZ14133346: A Potent and Selective Inhibitor of EGFR
Exon 20 Insertion Mutations]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15612050#what-is-the-chemical-structure-of-
az14133346]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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